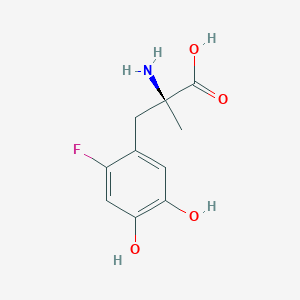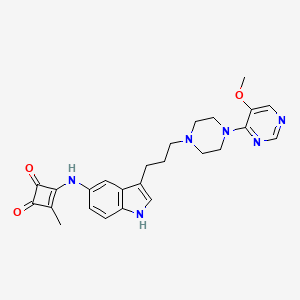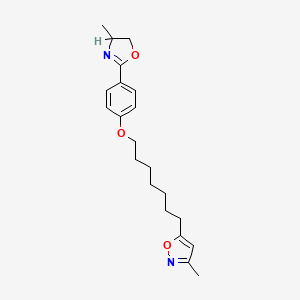
Win I(S)
Vue d'ensemble
Description
WIN I(S) is an aromatic ether.
Applications De Recherche Scientifique
Worldwide Innovative Networking (WIN) Consortium in Cancer Therapy
- The WIN consortium focuses on promoting innovations in personalized cancer therapy. It facilitates the translation of research in personalized cancer therapy into clinical oncology practice. The consortium's symposia highlight advances in drug discovery, genomics applications in oncology, clinical development, and the impact of personalized medicine on cancer care (Schilsky, 2013).
Evaluation of Scientific Research Foundations in Grant Winning
- A study evaluated the scientific research foundations of winning bidders in the National Population and Health Technology Supporting Program. This research sheds light on the importance of a strong research foundation in securing scientific grants and proposes the establishment of a quantified evaluation system for pre-scientific research foundations (Liu, Du, & He, 2013).
Educational Initiatives in Scientific Communication
- The Writing Initiative in Neuroscience (WIN) aims to enhance scientific communication skills among biomedical students through a combination of didactic and workshop components. It offers valuable insights into improving writing and peer-review skills in the scientific community (Gumusoglu, Noterman Soulinthavong, & Barr, 2022).
Wireless Integrated Network Sensors (WINS) in Various Applications
- WINS technology integrates microsensor technology, low-power signal processing, computation, and wireless networking, offering diverse applications in transportation, health care, environmental oversight, and more. This represents a major advancement in linking the physical world to digital data networks (Pottie & Kaiser, 2000).
Wireless Networks-on-Chips (WINoCs) in Multicore Integrated Circuit Performance
- WINoCs are explored for their potential to save power and reduce latency in multicore integrated circuits, enhancing intercore communication as the number of cores per IC increases. This research highlights the importance of WINoCs in future technology and computing (Matolak et al., 2012).
Proximity Effects on Dynamics and Outcomes of Scientific Collaborations
- This study examines the impact of physical space and functional proximity on the formation and success of scientific collaborations, offering insights into the spatial dynamics that influence collaborative scientific research (Kabo et al., 2014).
WinBUGS for Bayesian Modelling in Scientific Research
- WinBUGS is a modular framework for Bayesian full probability models, crucial for statistical analysis in various scientific research fields. It represents a significant tool for constructing and analyzing Bayesian models in research (Lunn et al., 2000).
Cash Incentives and Turnover in Center-Based Child Care Staff
- The Workforce INcentive Project (WIN) was evaluated for its effectiveness in reducing turnover among child care staff through cash incentives. This research has implications for workforce stability in scientific and other professional fields (Gable et al., 2007).
Technological Innovations for Development in Scientific Cooperation
- The study discusses technological innovation and its role in scientific research, emphasizing the importance of innovations adapted to specific social and economic conditions, particularly in developing countries. This represents a win-win partnership in scientific cooperation (Bolay, 2012).
Propriétés
IUPAC Name |
3-methyl-5-[7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAZMARKCJKUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Win I(S) | |
CAS RN |
98034-32-3 | |
| Record name | Isoxazole, 5-(7-(4-(4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098034323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



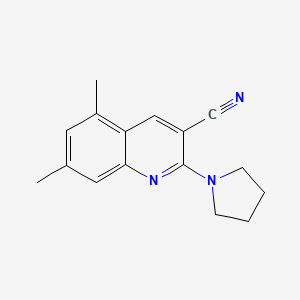
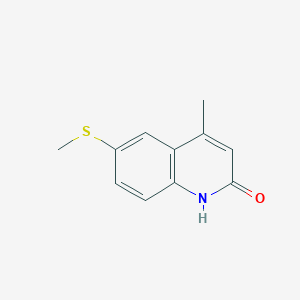
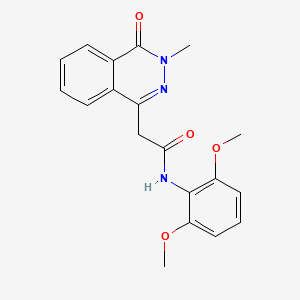
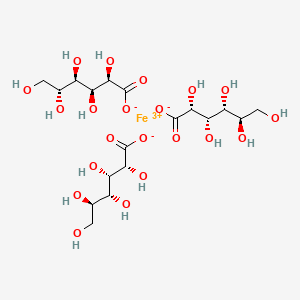
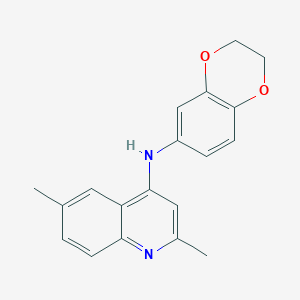
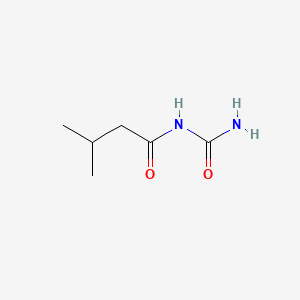

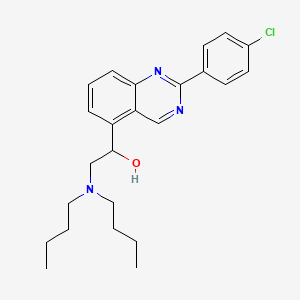
![Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-](/img/structure/B1195771.png)
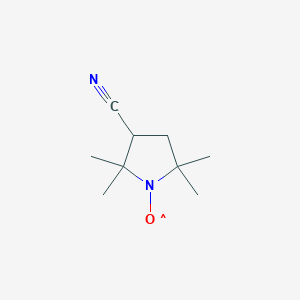
![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)
